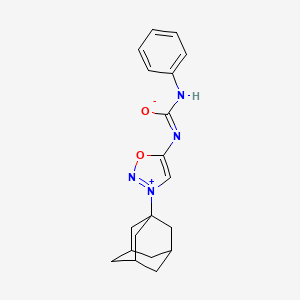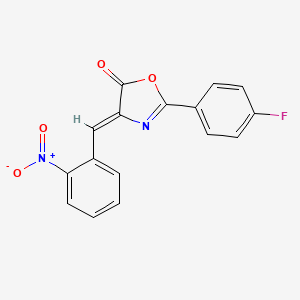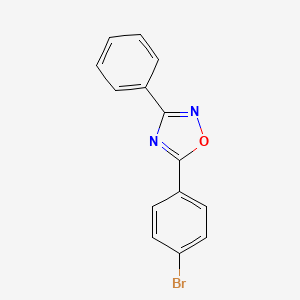![molecular formula C17H15ClFNO B5801049 N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide, commonly known as CFA, is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has a mechanism of action that is still being studied. In
作用机制
The mechanism of action of CFA is still being studied, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer cell growth. CFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
CFA has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and has also been shown to inhibit the production of prostaglandin E2 (PGE2), a pro-inflammatory molecule. CFA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death.
实验室实验的优点和局限性
CFA has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and has a high purity. It is also relatively inexpensive compared to other compounds used in scientific research. However, CFA has several limitations as well. It has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret results from experiments.
未来方向
There are several future directions for research on CFA. One area of research is to further explore its potential as an anti-inflammatory agent and its potential use in treating autoimmune diseases. Another area of research is to explore its potential as a cancer treatment and to further study its mechanism of action in cancer cells. Additionally, research could be done to improve the solubility of CFA in water and to develop new methods for synthesizing the compound.
合成方法
CFA is synthesized through a multistep process starting with the reaction of 3-chloroacetophenone with ethylene oxide to form 2-(3-chlorophenyl) ethanol. The resulting compound is then reacted with 4-fluorobenzaldehyde to form N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide. This compound is then hydrolyzed to form CFA.
科学研究应用
CFA is used in scientific research to study its effects on the body's biochemical and physiological processes. It has been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis. CFA has also been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-3-1-2-14(12-15)10-11-20-17(21)9-6-13-4-7-16(19)8-5-13/h1-9,12H,10-11H2,(H,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKKLDUQPBNES-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)



![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)


![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

